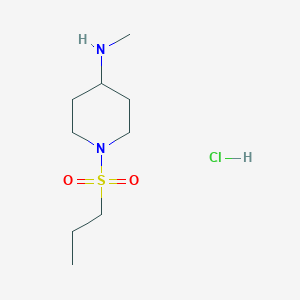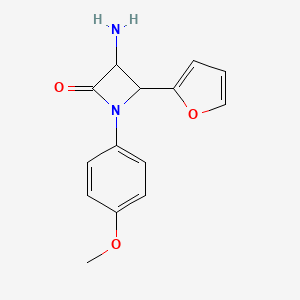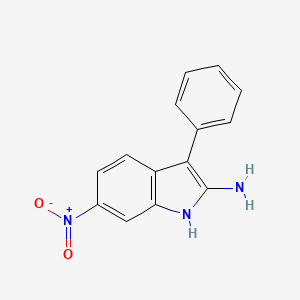![molecular formula C13H11N3OS B11859479 Acetamide, N-[4-(1H-indol-3-yl)-2-thiazolyl]- CAS No. 189011-09-4](/img/structure/B11859479.png)
Acetamide, N-[4-(1H-indol-3-yl)-2-thiazolyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide is a compound that features both indole and thiazole moieties. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Thiazole is a five-membered ring containing both sulfur and nitrogen atoms. The combination of these two heterocyclic structures in a single molecule makes N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide an interesting compound for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide typically involves the condensation of indole derivatives with thiazole derivatives under specific reaction conditions. One common method involves the reaction of 3-(α-chlorouracil) indoles with thiourea to form 4-(indol-3-yl)thiazole-2-amines, which can then be acylated to produce N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide .
Industrial Production Methods
Industrial production methods for N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Wirkmechanismus
The mechanism of action of N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other cellular proteins and enzymes, contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Indol-3-yl)thiazole-2-amines: These compounds share the indole and thiazole moieties and have similar biological activities.
Indole derivatives: Compounds containing the indole moiety, such as indole-3-acetic acid and tryptophan, have diverse biological activities.
Thiazole derivatives: Compounds containing the thiazole moiety, such as thiamine (vitamin B1), have important biological functions.
Uniqueness
N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide is unique due to its specific combination of indole and thiazole moieties, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
189011-09-4 |
|---|---|
Molekularformel |
C13H11N3OS |
Molekulargewicht |
257.31 g/mol |
IUPAC-Name |
N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C13H11N3OS/c1-8(17)15-13-16-12(7-18-13)10-6-14-11-5-3-2-4-9(10)11/h2-7,14H,1H3,(H,15,16,17) |
InChI-Schlüssel |
PGLCANXGGBIJCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC(=CS1)C2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpyrrolidin-3-amine hydrochloride](/img/structure/B11859398.png)





![4'-[(Trimethylsilyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B11859437.png)
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride](/img/structure/B11859440.png)


![methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B11859445.png)
![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11859452.png)


